molecular formula C14H15N3O4S B4483171 methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B4483171
M. Wt: 321.35 g/mol
InChI Key: FXYSYUYWERNCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced by reacting the thiadiazole intermediate with 3-(2-methoxyphenyl)propanoic acid or its derivatives under suitable conditions.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used as an intermediate in the synthesis of other valuable compounds or as a component in specialized industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-{[3-(2-chlorophenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate: Similar structure but with a chlorine substituent, which may alter its chemical and biological properties.

    Methyl 5-{[3-(2-hydroxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate: Contains a hydroxyl group, which may affect its reactivity and interactions with biomolecules.

    Methyl 5-{[3-(2-nitrophenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate: The nitro group may confer different electronic properties and biological activities.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its overall properties.

Properties

IUPAC Name

methyl 5-[3-(2-methoxyphenyl)propanoylamino]thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-10-6-4-3-5-9(10)7-8-11(18)15-13-12(14(19)21-2)16-17-22-13/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSYUYWERNCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=C(N=NS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 4
methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 5
methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 6
methyl 5-{[3-(2-methoxyphenyl)propanoyl]amino}-1,2,3-thiadiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.